N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide

Catalog No.
S4002389
CAS No.
M.F
C23H20N2O3S
M. Wt
404.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-...

Product Name

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide

Molecular Formula

C23H20N2O3S

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C23H20N2O3S/c1-15-7-8-16(23-25-19-5-3-4-6-21(19)29-23)13-20(15)24-22(26)14-28-18-11-9-17(27-2)10-12-18/h3-13H,14H2,1-2H3,(H,24,26)

InChI Key

HGEYCYGRQOQKHJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)COC4=CC=C(C=C4)OC

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)COC4=CC=C(C=C4)OC

The exact mass of the compound N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide is 404.11946368 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide is a compound that belongs to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. This compound features a complex structure that includes a methoxyphenoxy group and an acetamide functional group, which contribute to its diverse chemical properties and potential biological activities. Benzothiazoles are known for their broad range of applications in medicinal chemistry, materials science, and industrial processes due to their varied biological activities .

  • Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
  • Reduction: Reduction reactions can convert the compound to its corresponding amine.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
  • Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

  • Oxidation: Produces sulfoxides and sulfones.
  • Reduction: Yields amines.
  • Substitution: Results in various substituted benzothiazole derivatives.

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide has been investigated for its potential biological activities, including:

  • Antibacterial Activity: Demonstrated effectiveness against various bacterial strains.
  • Antifungal Properties: Shows promise in inhibiting fungal growth.
  • Anticancer Activity: Explored for its ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: Potentially useful in reducing inflammation in biological systems .

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide typically involves the following steps:

  • Condensation Reaction: The initial step often involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole core.
  • Cyclization: This step leads to the formation of the benzothiazole ring structure.
  • Functionalization: Subsequent reactions introduce the methoxyphenoxy and acetamide groups onto the benzothiazole scaffold.

Industrial production methods may incorporate green chemistry principles to enhance sustainability by using recyclable catalysts and environmentally friendly solvents .

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide has various applications:

  • Medicinal Chemistry: Used as a scaffold for developing new drugs targeting bacterial, fungal, and cancerous cells.
  • Materials Science: Investigated for its potential in creating materials with specific electronic and optical properties.
  • Biological Research: Serves as a tool for studying enzyme inhibition and cellular signaling pathways .

Research on N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide has focused on its interactions with molecular targets. The compound is known to inhibit specific enzymes, modulate receptor activity, and interfere with various cellular signaling pathways. These interactions contribute to its biological efficacy against different diseases .

Similar Compounds

  • 2-Aminobenzothiazole
    • Known for its antibacterial and antifungal activities.
  • Benzothiazole-2-carboxamide
    • Investigated for anticancer properties.
  • Benzothiazole-2-thiol
    • Used as a corrosion inhibitor and in dye synthesis.

Uniqueness

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide is unique due to its specific substitution pattern that imparts distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in research and industry .

XLogP3

5.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

404.11946368 g/mol

Monoisotopic Mass

404.11946368 g/mol

Heavy Atom Count

29

Dates

Last modified: 04-15-2024

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